2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Overview
Description
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a nitrophenyl group in its structure suggests that it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials
Synthesis of Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. The hydrazone is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of Sulfanyl Group: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group.
Acetamide Formation: Finally, the compound is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Medicine: Due to its potential biological activities, it can be investigated for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is not fully understood. it is likely to involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorophenyl and nitrophenyl groups suggests that the compound may interact with hydrophobic pockets in proteins, while the sulfanyl group may form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
- 2-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide
Uniqueness
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is unique due to the presence of both the sulfanyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups may enhance its ability to interact with biological targets and improve its potential as a therapeutic agent.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O3S/c20-12-4-6-14(7-5-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-2-1-3-15(8-13)26(28)29/h1-9,11H,10H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZNSHSFRYSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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